molecular formula C16H16FN B1311456 1-Benzhydryl-3-fluoroazetidine CAS No. 617718-45-3

1-Benzhydryl-3-fluoroazetidine

Cat. No. B1311456
Key on ui cas rn: 617718-45-3
M. Wt: 241.3 g/mol
InChI Key: ZYKWABRWFBVPIJ-UHFFFAOYSA-N
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Patent
US09365499B2

Procedure details

DAST (26.46 g, 0.164 mol) was added to a solution of Compound 19-2 (13.1 g, 0.0547 mol) in dry DCM (200 mL) at 0° C. The reaction mixture was stirred at room temperature overnight. The end of the reaction was monitored with TLC (petroleum ether/ethyl acetate=5:1). The reaction mixture was poured into ice water, extracted with DCM, washed with saturated brine, dried over anhydrous Na2SO4, and the organic layer was concentrated under reduced pressure, the resulting crude product was purified by column chromatography (petroleum ether/ethyl acetate=150:1) to give Compound 19-3 (4.0 g, 30% yield) as a white solid.
Name
Quantity
26.46 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
30%

Identifiers

REACTION_CXSMILES
CCN(S(F)(F)[F:7])CC.[CH:10]([N:23]1[CH2:26][CH:25](O)[CH2:24]1)([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(Cl)Cl>[CH:10]([N:23]1[CH2:26][CH:25]([F:7])[CH2:24]1)([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
26.46 g
Type
reactant
Smiles
CCN(CC)S(F)(F)F
Name
Quantity
13.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
petroleum ether ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting crude product was purified by column chromatography (petroleum ether/ethyl acetate=150:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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